N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-PHENOXYBENZAMIDE
Overview
Description
N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-PHENOXYBENZAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-PHENOXYBENZAMIDE typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the thiadiazole ring . The intermediate product, 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol, is then reacted with phenoxybenzoyl chloride under appropriate conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-PHENOXYBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The phenoxy and chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-PHENOXYBENZAMIDE has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-PHENOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit carbonic anhydrase, an enzyme involved in various physiological processes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: A precursor in the synthesis of the target compound.
1,3,4-Oxadiazole derivatives: Similar heterocyclic compounds with diverse biological activities.
Indole derivatives: Known for their wide range of biological activities, including antiviral and anticancer properties.
Uniqueness
N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-PHENOXYBENZAMIDE stands out due to its unique combination of a thiadiazole ring and phenoxybenzamide moiety, which imparts specific chemical and biological properties
Properties
IUPAC Name |
N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-phenoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O2S/c23-16-12-10-15(11-13-16)14-20-25-26-22(29-20)24-21(27)18-8-4-5-9-19(18)28-17-6-2-1-3-7-17/h1-13H,14H2,(H,24,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HICTXBPLMMALGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=NN=C(S3)CC4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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